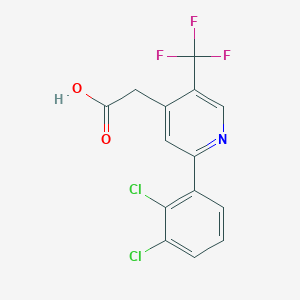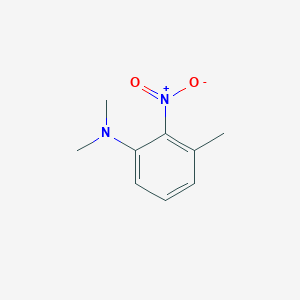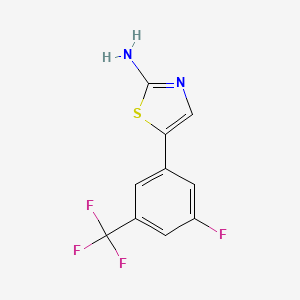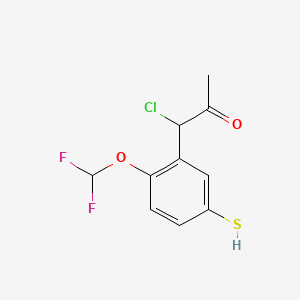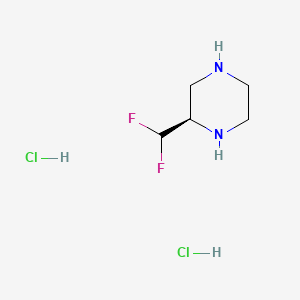
(R)-2-(Difluoromethyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Difluoromethyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Difluoromethyl)piperazine dihydrochloride typically involves the introduction of a difluoromethyl group to the piperazine ring. One common method involves the reaction of piperazine with difluoromethylating agents under controlled conditions. For example, fluoroform (CHF3) can be used as a difluoromethylating reagent in the presence of a base . The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-2-(Difluoromethyl)piperazine dihydrochloride may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction parameters, leading to consistent product quality and reduced production time .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Difluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Applications De Recherche Scientifique
®-2-(Difluoromethyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of ®-2-(Difluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A basic structure found in many biologically active compounds.
Difluoromethylated Amines: Compounds with similar difluoromethyl groups attached to amine structures.
Uniqueness
®-2-(Difluoromethyl)piperazine dihydrochloride is unique due to the presence of both the piperazine ring and the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Conclusion
®-2-(Difluoromethyl)piperazine dihydrochloride is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable tool for the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C5H12Cl2F2N2 |
|---|---|
Poids moléculaire |
209.06 g/mol |
Nom IUPAC |
(2R)-2-(difluoromethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)4-3-8-1-2-9-4;;/h4-5,8-9H,1-3H2;2*1H/t4-;;/m1../s1 |
Clé InChI |
BCDKVYMYUQMADS-RZFWHQLPSA-N |
SMILES isomérique |
C1CN[C@H](CN1)C(F)F.Cl.Cl |
SMILES canonique |
C1CNC(CN1)C(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


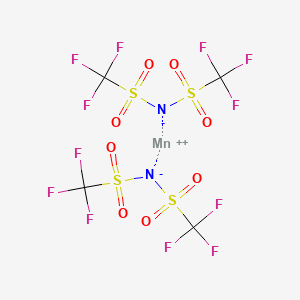
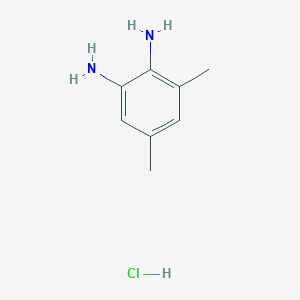
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
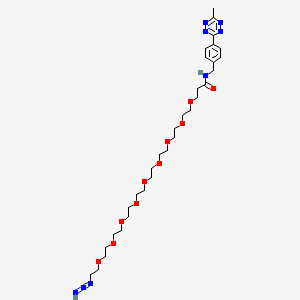
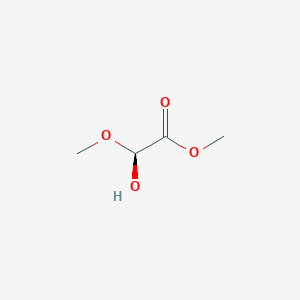
![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
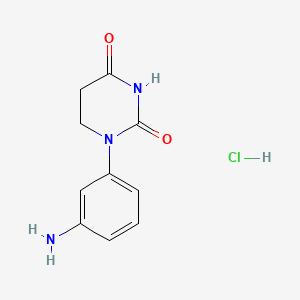
![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)

![2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B14033685.png)
